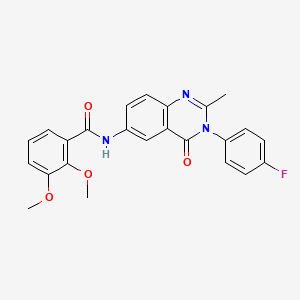
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H20FN3O4 and its molecular weight is 433.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound “N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide” could potentially interact with various biological targets due to its complex structure. For instance, quinazolinone derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
生物活性
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazolinone core structure, which is known for its diverse pharmacological properties. The presence of the fluorophenyl group and dimethoxybenzamide moiety enhances its biological activity. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN2O3 |
| Molecular Weight | 348.37 g/mol |
| Melting Point | Not available |
| LogP | 3.45 |
| Solubility | Moderate in organic solvents |
Mechanisms of Biological Activity
Research indicates that quinazolinone derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains. In vitro studies suggest that modifications on the phenyl ring can significantly enhance antibacterial potency, particularly against Gram-positive bacteria .
- Cytotoxicity : Preliminary cytotoxicity assays indicate that this compound may have selective toxicity towards cancer cell lines, including breast cancer (MCF-7) and others. The mechanisms may involve apoptosis induction or cell cycle arrest .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated dual inhibition capabilities, which could be beneficial in therapeutic applications .
Case Studies
Several studies have explored the biological effects of compounds structurally related to this compound:
- Study on Antimicrobial Activity : A series of quinazolinone derivatives were synthesized and tested against pathogenic bacteria and fungi. Results indicated that compounds with electron-donating groups exhibited enhanced activity against Gram-positive bacteria .
- Cytotoxicity Evaluation : In a study evaluating various quinazoline derivatives for cytotoxic effects, it was found that certain substitutions led to increased activity against MCF-7 cells, suggesting a structure-activity relationship that could be leveraged in drug development .
Research Findings
Recent findings highlight the following aspects regarding the biological activity of this compound:
- Inhibitory Potency : Compounds with similar structures have shown IC50 values ranging from 5 to 20 μM against AChE and BChE, indicating moderate to high inhibitory potential .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target enzymes at the molecular level, revealing critical interactions that contribute to their biological efficacy .
属性
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c1-14-26-20-12-9-16(27-23(29)18-5-4-6-21(31-2)22(18)32-3)13-19(20)24(30)28(14)17-10-7-15(25)8-11-17/h4-13H,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOSWTHNVNBWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














